molecular formula C16H20N2O3S B2636188 1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1448064-97-8

1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2636188
CAS No.: 1448064-97-8
M. Wt: 320.41
InChI Key: PUEQGNNGEUKKRH-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of furan, oxane, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carboxaldehyde with oxan-4-ylamine to form an intermediate, which is then reacted with thiophen-2-ylmethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.

Major Products

The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted furan and thiophene compounds.

Scientific Research Applications

1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(furan-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea: Lacks the oxane moiety, which may affect its solubility and reactivity.

    1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea: Lacks the furan moiety, potentially altering its biological activity.

    1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea: Lacks the thiophene moiety, which may influence its electronic properties.

Uniqueness

1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea is unique due to the presence of all three moieties (furan, oxane, and thiophene) in a single molecule. This combination imparts distinct electronic, steric, and hydrogen-bonding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-(oxan-4-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-11-15-4-2-10-22-15)18(12-14-3-1-7-21-14)13-5-8-20-9-6-13/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQGNNGEUKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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